(Z)-11-Hexadecen-7-yn-1-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-11-Hexadecen-7-yn-1-ol acetate is an organic compound that belongs to the family of pheromones. Pheromones are chemical substances that are secreted by animals and insects to communicate with each other. (Z)-11-Hexadecen-7-yn-1-ol acetate is specifically used by female moths to attract male moths for mating. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-11-Hexadecen-7-yn-1-ol acetate involves the activation of the olfactory receptors in male moths. When male moths detect this compound, they are attracted to the source and initiate mating behavior.
Biochemische Und Physiologische Effekte
Studies have shown that (Z)-11-Hexadecen-7-yn-1-ol acetate has no significant biochemical or physiological effects on humans or animals. It is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-11-Hexadecen-7-yn-1-ol acetate in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one limitation is that it is specific to the attraction of male moths, limiting its use in other areas of research.
Zukünftige Richtungen
There are several future directions for research on (Z)-11-Hexadecen-7-yn-1-ol acetate. One area of research is the development of more effective insect control methods using this compound. Another area of research is the identification of other pheromones that can be used in combination with (Z)-11-Hexadecen-7-yn-1-ol acetate to improve its effectiveness. Additionally, research can be conducted on the potential use of this compound in other fields, such as medicine and agriculture.
Conclusion:
In conclusion, (Z)-11-Hexadecen-7-yn-1-ol acetate is a pheromone that has various potential applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. While it has limitations in its use, it remains a reliable and safe compound for research. Further research on this compound can lead to the development of more effective insect control methods and potential applications in other fields.
Synthesemethoden
The synthesis of (Z)-11-Hexadecen-7-yn-1-ol acetate involves several steps. The starting material is (Z)-11-Hexadecen-1-ol, which is converted into (Z)-11-Hexadecen-7-yn-1-ol through a reaction with propargyl bromide. The final step involves the acetylation of (Z)-11-Hexadecen-7-yn-1-ol to form (Z)-11-Hexadecen-7-yn-1-ol acetate. This compound can also be synthesized using other methods, such as the Sonogashira coupling reaction.
Wissenschaftliche Forschungsanwendungen
(Z)-11-Hexadecen-7-yn-1-ol acetate has various potential applications in scientific research. One of the main areas of research is the development of insect control methods. This compound can be used to attract and trap male moths, which can help in the control of moth populations. It can also be used as a lure for monitoring moth populations in agricultural fields.
Eigenschaften
CAS-Nummer |
53042-80-1 |
---|---|
Produktname |
(Z)-11-Hexadecen-7-yn-1-ol acetate |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(Z)-hexadec-11-en-7-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6- |
InChI-Schlüssel |
APXMIZDFQAAIJF-SREVYHEPSA-N |
Isomerische SMILES |
CCCC/C=C\CCC#CCCCCCCOC(=O)C |
SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Kanonische SMILES |
CCCCC=CCCC#CCCCCCCOC(=O)C |
Andere CAS-Nummern |
53042-80-1 |
Reinheit |
>95% |
Synonyme |
Z7E11-16Ac; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.